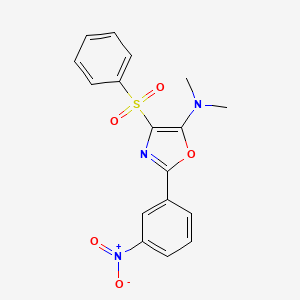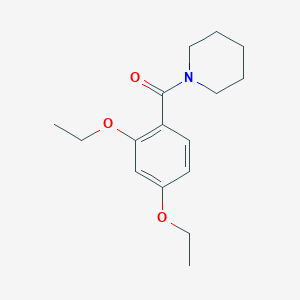
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Übersicht
Beschreibung
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of translocator protein (TSPO) ligands, which are known to modulate neuroinflammation and oxidative stress.
Wirkmechanismus
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine acts as a ligand for the TSPO, which is an outer mitochondrial membrane protein that is involved in the regulation of various cellular processes such as cholesterol transport, apoptosis, and inflammation. TSPO expression is upregulated in activated microglia and astrocytes, which are key players in neuroinflammation. Binding of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine to TSPO reduces the production of pro-inflammatory cytokines and chemokines, thus modulating the immune response and reducing neuroinflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been shown to have a wide range of biochemical and physiological effects. It reduces the production of reactive oxygen species and promotes antioxidant defense mechanisms, thus reducing oxidative stress. It also modulates the expression of various genes involved in inflammation and apoptosis. In addition, N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been shown to have anxiolytic and antidepressant effects, which may be attributed to its modulation of the hypothalamic-pituitary-adrenal axis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, thus allowing for its potential therapeutic application in neurological disorders. It is also stable and can be easily synthesized in large quantities. However, N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has some limitations as well. Its binding affinity for TSPO is relatively low compared to other TSPO ligands, which may limit its efficacy. In addition, its mechanism of action is not fully understood, which may limit the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine. Further research is needed to elucidate its mechanism of action and to optimize its binding affinity for TSPO. In addition, its potential therapeutic application in other neurological disorders such as traumatic brain injury and stroke should be explored. The development of new TSPO ligands based on the structure of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine may also lead to the discovery of more potent and selective compounds. Finally, the use of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine in combination with other neuroprotective agents may enhance its efficacy and reduce its limitations.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is known to modulate the immune response and reduce neuroinflammation, which are key factors in the pathogenesis of these disorders. N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has also been shown to have a neuroprotective effect by reducing oxidative stress and promoting neuronal survival.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19(2)17-16(26(23,24)14-9-4-3-5-10-14)18-15(25-17)12-7-6-8-13(11-12)20(21)22/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNEIOCEQPHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4756796.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4756809.png)
![N-[(allylamino)carbonothioyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4756814.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide](/img/structure/B4756828.png)
![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4756852.png)
![N-cyclopropyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4756854.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4756856.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![5,7-dimethyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4756868.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4756883.png)
![N-[3-methyl-1-(2-nitrobenzoyl)-2(1H)-pyridinylidene]-2-nitrobenzamide](/img/structure/B4756885.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-1-naphthylurea](/img/structure/B4756893.png)